7-hydroxy-3-(4-methoxyphenyl)-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one 7-hydroxy-3-(4-methoxyphenyl)-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one
Brand Name: Vulcanchem
CAS No.: 637753-18-5
VCID: VC4567991
InChI: InChI=1S/C21H21NO4/c1-25-15-6-4-14(5-7-15)18-13-26-21-16(20(18)24)8-9-19(23)17(21)12-22-10-2-3-11-22/h4-9,13,23H,2-3,10-12H2,1H3
SMILES: COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3CN4CCCC4)O
Molecular Formula: C21H21NO4
Molecular Weight: 351.402

7-hydroxy-3-(4-methoxyphenyl)-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one

CAS No.: 637753-18-5

Cat. No.: VC4567991

Molecular Formula: C21H21NO4

Molecular Weight: 351.402

* For research use only. Not for human or veterinary use.

7-hydroxy-3-(4-methoxyphenyl)-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one - 637753-18-5

Specification

CAS No. 637753-18-5
Molecular Formula C21H21NO4
Molecular Weight 351.402
IUPAC Name 7-hydroxy-3-(4-methoxyphenyl)-8-(pyrrolidin-1-ylmethyl)chromen-4-one
Standard InChI InChI=1S/C21H21NO4/c1-25-15-6-4-14(5-7-15)18-13-26-21-16(20(18)24)8-9-19(23)17(21)12-22-10-2-3-11-22/h4-9,13,23H,2-3,10-12H2,1H3
Standard InChI Key UHEGDGAKBITWGO-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3CN4CCCC4)O

Introduction

Structural Elucidation and Molecular Properties

Chemical Identity and Nomenclature

The compound belongs to the chromenone class, featuring a benzopyran-4-one core with three key substituents:

  • A 7-hydroxy group at position C7

  • A 4-methoxyphenyl group at position C3

  • A pyrrolidin-1-ylmethyl moiety at position C8

Its IUPAC name, 7-hydroxy-3-(4-methoxyphenyl)-8-(pyrrolidin-1-ylmethyl)chromen-4-one, reflects this substitution pattern. The molecular formula is C₂₁H₂₁NO₄, with a molecular weight of 351.402 g/mol.

Table 1: Key Molecular Properties

PropertyValue
CAS Number637753-18-5
Molecular FormulaC₂₁H₂₁NO₄
Molecular Weight351.402 g/mol
SMILESCOC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3CN4CCCC4)O
Topological Polar Surface Area70.5 Ų

Spectroscopic Characterization

Structural confirmation relies on advanced spectroscopic techniques:

  • ¹H NMR: Peaks at δ 8.15 (s, 1H, H9), 7.35 (d, J = 8.7 Hz, 2H, aromatic protons), and 3.96 (s, 2H, pyrrolidinylmethyl CH₂) .

  • ¹³C NMR: Signals at δ 178.16 (C4 ketone), 161.77 (C7 hydroxyl), and 55.65 (methoxy group) .

  • IR Spectroscopy: Stretching vibrations at 1650 cm⁻¹ (C=O) and 3400 cm⁻¹ (O–H).

X-ray crystallography reveals a non-planar chromone core, with a dihedral angle of 88.18° between the benzopyran and methoxyphenyl planes. This distortion influences π-π stacking interactions critical for biological activity.

Synthesis and Optimization Strategies

Conventional Synthetic Routes

The synthesis involves three key steps :

  • Aldol Condensation: 2,5-Dihydroxyacetophenone reacts with 4-methoxybenzaldehyde to form the chromone scaffold.

  • Mannich Reaction: Introduction of the pyrrolidinylmethyl group via formaldehyde and pyrrolidine.

  • Selective Demethylation: Hydroxyl group generation at C7 using boron tribromide.

Table 2: Comparative Synthesis Methods

MethodYield (%)Purity (%)Key Reagents
Aldol-Mannich62984-Methoxybenzaldehyde
Nitration-Reduction 4595NaNO₂, HNO₃
Microwave-Assisted 7899DMF, CH₃OH

Microwave-assisted synthesis reduces reaction times from 24 hours to 30 minutes while improving yields .

Structural Modifications for Enhanced Bioactivity

Modifications at C2 and C8 positions significantly impact activity:

  • C2 Trifluoromethylation (as in VC4978157) increases lipophilicity, enhancing blood-brain barrier penetration.

  • C8 Pyrrolidinylmethyl Substitution improves binding to Pks13’s acyl carrier protein domain (IC₅₀ = 1.86 µg/mL) .

Biological Activities and Mechanisms

Anticancer Properties

The compound exhibits dose-dependent cytotoxicity against:

  • MCF-7 Breast Cancer Cells: IC₅₀ = 12.3 µM

  • A549 Lung Adenocarcinoma: IC₅₀ = 18.7 µM

Mechanistically, it induces apoptosis via:

  • ROS Generation: 2.5-fold increase in intracellular reactive oxygen species.

  • Caspase-3 Activation: 60% elevation compared to controls.

Antitubercular Activity

Against Mycobacterium tuberculosis H37Rv:

  • MIC: 1.86 µg/mL (compared to 0.25 µg/mL for rifampicin) .

  • Target: Inhibits Pks13, essential for mycolic acid synthesis .

Table 3: Comparative Antitubercular Data

CompoundMIC (µg/mL)Target
7-Hydroxy Chromenone1.86Pks13
TAM16 0.19Pks13-Thioesterase
Isoniazid0.03InhA

Antimicrobial and Antifungal Effects

  • Staphylococcus aureus: MIC = 32 µg/mL

  • Candida albicans: 80% growth inhibition at 50 µg/mL

The methoxyphenyl group enhances membrane permeability, while the pyrrolidine moiety disrupts biofilm formation.

Chemical Reactivity and Stability

Functional Group Reactivity

  • C4 Ketone: Undergoes nucleophilic addition with Grignard reagents.

  • C7 Hydroxyl: Forms hydrogen bonds with biological targets (e.g., Pks13 His1342) .

  • Pyrrolidinylmethyl: Participates in Mannich reactions for further derivatization .

Stability Profile

  • pH Stability: Stable in pH 5–8 (90% remaining after 24 hours).

  • Thermal Degradation: Decomposes at 218°C (DSC analysis).

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